5-Cyclopentyl-1,3,4-oxadiazol-2-amine
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Overview
Description
5-Cyclopentyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the empirical formula C7H11N3O . It has a molecular weight of 153.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as 5-Cyclopentyl-1,3,4-oxadiazol-2-amine, often involves the reaction of acetic acid derivatives with thiosemicarbazide . Acylation of the amino group of oxadiazoles with some acid chlorides yields acylated compounds . Cyclization of acetamides by reaction with ammonium thiocyanate gives thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gives coupled heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine is represented by the InChI code1S/C7H11N3O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10)
. This indicates that the molecule consists of a cyclopentyl group attached to the 5-position of a 1,3,4-oxadiazol-2-amine ring . Physical And Chemical Properties Analysis
5-Cyclopentyl-1,3,4-oxadiazol-2-amine is a solid at room temperature . The storage temperature is room temperature .Scientific Research Applications
Antiproliferative Effects in Cancer Research
The oxadiazole scaffold of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine selectively interacts with nucleic acids, enzymes, and globular proteins. Mechanisms such as growth factor inhibition, enzyme suppression, and kinase interference contribute to its antiproliferative effects .
Energetic Materials
(5-Iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol-1-ide, a novel compound containing both tetrazole as an anion and 1,3,4-oxadiazole as a cation, demonstrates low mechanical sensitivity (IS > 40 J, FS > 360 N) and high gas volume after standard temperature and pressure detonation (767.0 dm3/kg). These properties position it as a promising candidate for new-generation insensitive energetic materials .
Mitochondrial Enzyme Activity Assays
Researchers use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify living cells by measuring mitochondrial enzyme activity. 5-Cyclopentyl-1,3,4-oxadiazol-2-amine’s potential impact on mitochondrial function is relevant in drug discovery and toxicology studies .
Antibacterial and Antifungal Properties
Investigations into the antibacterial and antifungal activity of related compounds (e.g., 2-(5-amino-1,3,4-oxadiazol-2-yl)-4-bromophenol) reveal their effectiveness against Gram-positive (Streptococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria .
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . The safety information pictograms indicate danger, and the precautionary statements include P301 + P310, which means if swallowed, immediately call a poison center or doctor .
properties
IUPAC Name |
5-cyclopentyl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMAKUGJTOHVRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602693 |
Source
|
Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |
CAS RN |
90221-15-1 |
Source
|
Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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